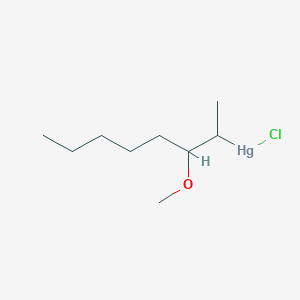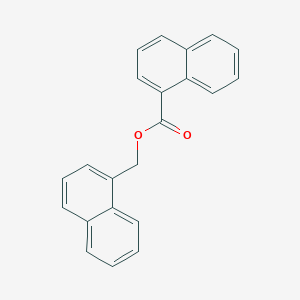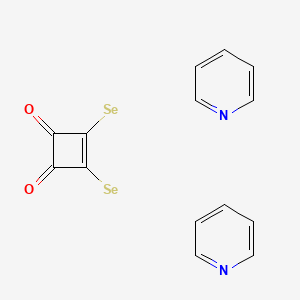
(9-Ethenylheptadecane-9-sulfonyl)benzene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(9-Ethenylheptadecane-9-sulfonyl)benzene is an organic compound with the molecular formula C25H42O2S. It consists of a benzene ring substituted with a sulfonyl group and a long aliphatic chain with an ethenyl group. This compound is notable for its unique structure, which combines aromatic and aliphatic characteristics, making it a subject of interest in various fields of research and industry.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (9-Ethenylheptadecane-9-sulfonyl)benzene typically involves the sulfonation of benzene followed by the introduction of the aliphatic chain and the ethenyl group. One common method involves the reaction of benzene with chlorosulfonic acid to form benzenesulfonyl chloride. This intermediate is then reacted with 9-ethenylheptadecane under suitable conditions to yield the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale sulfonation reactors where benzene is treated with sulfur trioxide or chlorosulfonic acid. The subsequent steps involve the controlled addition of the aliphatic chain and the ethenyl group, often using catalysts to enhance the reaction efficiency and yield.
Analyse Des Réactions Chimiques
Types of Reactions
(9-Ethenylheptadecane-9-sulfonyl)benzene undergoes various chemical reactions, including:
Electrophilic Aromatic Substitution: The benzene ring can participate in reactions such as nitration, halogenation, and sulfonation.
Oxidation and Reduction: The sulfonyl group can be reduced to a sulfide, and the ethenyl group can undergo oxidation to form epoxides or diols.
Substitution Reactions: The aliphatic chain can undergo substitution reactions, particularly at the ethenyl group.
Common Reagents and Conditions
Electrophilic Aromatic Substitution: Reagents like nitric acid, sulfuric acid, and halogens are commonly used under acidic conditions.
Oxidation: Reagents such as potassium permanganate or osmium tetroxide can be used for the oxidation of the ethenyl group.
Reduction: Reducing agents like lithium aluminum hydride or hydrogen in the presence of a catalyst can be used to reduce the sulfonyl group.
Major Products Formed
Nitration: Nitro derivatives of this compound.
Oxidation: Epoxides or diols from the ethenyl group.
Reduction: Sulfides from the reduction of the sulfonyl group.
Applications De Recherche Scientifique
(9-Ethenylheptadecane-9-sulfonyl)benzene has a wide range of applications in scientific research:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules.
Biology: Studied for its potential interactions with biological membranes due to its amphiphilic nature.
Medicine: Investigated for its potential use in drug delivery systems, leveraging its ability to interact with both hydrophobic and hydrophilic environments.
Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of surfactants and detergents.
Mécanisme D'action
The mechanism of action of (9-Ethenylheptadecane-9-sulfonyl)benzene involves its interaction with various molecular targets. The sulfonyl group can engage in hydrogen bonding and electrostatic interactions, while the aliphatic chain can insert into hydrophobic regions of membranes or proteins. The ethenyl group can participate in addition reactions, forming covalent bonds with other molecules. These interactions enable the compound to modulate the activity of enzymes, receptors, and other biomolecules.
Comparaison Avec Des Composés Similaires
Similar Compounds
Benzenesulfonic Acid: Lacks the long aliphatic chain and ethenyl group, making it less hydrophobic.
Alkylbenzenes: Similar in having an aliphatic chain attached to a benzene ring but lack the sulfonyl group.
Vinylbenzenes: Contain an ethenyl group attached to the benzene ring but do not have the long aliphatic chain or sulfonyl group.
Uniqueness
(9-Ethenylheptadecane-9-sulfonyl)benzene is unique due to its combination of a sulfonyl group, a long aliphatic chain, and an ethenyl group. This structure imparts distinct amphiphilic properties, enabling it to interact with both hydrophobic and hydrophilic environments, making it versatile for various applications.
Propriétés
Numéro CAS |
62872-73-5 |
|---|---|
Formule moléculaire |
C25H42O2S |
Poids moléculaire |
406.7 g/mol |
Nom IUPAC |
9-ethenylheptadecan-9-ylsulfonylbenzene |
InChI |
InChI=1S/C25H42O2S/c1-4-7-9-11-13-18-22-25(6-3,23-19-14-12-10-8-5-2)28(26,27)24-20-16-15-17-21-24/h6,15-17,20-21H,3-5,7-14,18-19,22-23H2,1-2H3 |
Clé InChI |
TVTREKWNUMMOPO-UHFFFAOYSA-N |
SMILES canonique |
CCCCCCCCC(CCCCCCCC)(C=C)S(=O)(=O)C1=CC=CC=C1 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


-](/img/structure/B14514910.png)



![2-[(Methanesulfinyl)methyl]-3-(trifluoromethyl)aniline](/img/structure/B14514935.png)



![2(3H)-Furanone, dihydro-3-pentyl-5-[(phenylamino)methyl]-](/img/structure/B14514950.png)

![Benzonitrile, 4-[3-(4-bromophenyl)-1-oxo-2-propenyl]-](/img/structure/B14514963.png)



